Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride
Description
Methyl 3-(methylamino)oxetane-3-carboxylate hydrochloride is a small, strained heterocyclic compound featuring an oxetane ring (a four-membered oxygen-containing cycle) substituted with a methylamino group (-NHCH₃) and a methyl ester (-COOCH₃) at the 3-position. The hydrochloride salt enhances its solubility in polar solvents, making it advantageous for pharmaceutical and synthetic applications.
Properties
IUPAC Name |
methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-7-6(3-10-4-6)5(8)9-2;/h7H,3-4H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZWCLXJAOZZSCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1(COC1)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride typically involves the formation of the oxetane ring through intramolecular cyclization. One common method is the cyclization of epoxides with nucleophiles under acidic or basic conditions . Another approach involves the use of electrophilic halocyclization of alcohols to form the oxetane ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Functionalization Reactions
The compound undergoes various functionalization steps to introduce diverse substituents:
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Hydrogenation : Catalytic hydrogenation reduces double bonds in α,β-unsaturated esters, enabling further functionalization .
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Iodocyclization : Forms spirocyclic derivatives via intramolecular displacement reactions, demonstrating oxetane’s stability under these conditions .
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Nucleophilic Substitution : Displacement of triflate groups with nucleophiles (e.g., NaN₃) to introduce azide groups, though elimination pathways are sometimes observed .
Reaction Mechanisms
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S_N2 Displacement : Oxetane rings undergo nucleophilic substitution via an S_N2 mechanism, especially in triflate intermediates. For example, triflate 100 reacts with NaN₃ to form azidooxetanes 103–105 .
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Trifluoroacetic Anhydride Activation : Used to activate carboxylic acids for coupling reactions (e.g., 70% yield under specific conditions) .
Mechanistic Insights Table
| Reaction | Key Steps | Outcome | Reference |
|---|---|---|---|
| S_N2 Displacement | Nucleophilic attack on triflate | Azidooxetanes | |
| Trifluoroacetic Anhydride Activation | Activation of -COOH group | Coupling-ready intermediate |
Stability and Scalability
Contrary to traditional perceptions, oxetanes exhibit unexpected stability under various conditions:
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Tolerance to Acidic/Basic Conditions : Survives hydrolysis and saponification without ring-opening .
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Scalability : Reactions like HWE and Strecker synthesis have been scaled to multigram quantities, enhancing practical utility .
Limitations and Challenges
Scientific Research Applications
Medicinal Chemistry Applications
1. Drug Development
Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride is being investigated for its potential as a scaffold in drug design. The oxetane moiety can enhance the metabolic stability of drug candidates, making it an attractive option for developing new pharmaceuticals. Its application in synthesizing novel compounds that target specific biological pathways has been documented in recent studies, highlighting its versatility in medicinal chemistry .
2. Enzyme Inhibition
The compound has shown promise in inhibiting specific enzymes, such as glycogen synthase kinase-3β (GSK-3β), which is implicated in various diseases including Alzheimer's disease. Research indicates that modifications to the oxetane structure can significantly affect the binding affinity and inhibitory potency against GSK-3β . The ability to fine-tune the chemical structure allows for the design of more effective inhibitors.
Synthetic Chemistry Applications
1. Synthetic Versatility
This compound serves as a versatile building block in organic synthesis. Its oxetane structure allows for a variety of chemical transformations, including oxidation, reduction, and nucleophilic substitution. This adaptability makes it a valuable intermediate in the synthesis of complex molecules .
2. Stability Studies
The stability of the oxetane ring under different reaction conditions has been extensively studied. Researchers have demonstrated that the oxetane core can withstand acidic and basic environments, which is crucial for maintaining the integrity of drug candidates during synthesis and formulation . This stability profile supports its use in various synthetic pathways.
Case Studies
Mechanism of Action
The mechanism of action of Methyl 3-(methylamino)oxetane-3-carboxylate;hydrochloride involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxetane-Based Derivatives
Methyl 3-(hydroxymethyl)oxetane-3-carboxylate
- Structure : Oxetane ring with hydroxymethyl (-CH₂OH) and methyl ester groups.
- Key Differences: Replaces the methylamino group with a hydroxymethyl group, increasing polarity and reactivity toward ester hydrolysis or oxidation.
- Applications : Used as a versatile building block in drug synthesis due to its bifunctional reactivity .
3-Phenyloxetan-3-amine Hydrochloride
- Structure : Oxetane ring with a phenyl group and primary amine (-NH₂) at the 3-position.
- Key Differences: The phenyl group enhances lipophilicity, while the primary amine (vs.
- Pharmacological Relevance : Similar amine-substituted oxetanes are explored in central nervous system (CNS) drug design due to improved blood-brain barrier penetration .
Azetidine and Cyclobutane Analogs
Methyl 3-Methylazetidine-3-carboxylate Hydrochloride
- Structure : Azetidine ring (four-membered nitrogen-containing cycle) with a methyl group and methyl ester.
- Key Differences : The nitrogen atom in the ring increases basicity compared to the oxygen in oxetane. Azetidines exhibit greater ring strain, influencing reactivity and metabolic stability.
- Synthesis : Prepared via cyclization reactions, often requiring protection/deprotection strategies .
Methyl 1-(methylamino)cyclobutanecarboxylate Hydrochloride
Linear and Aromatic Analogs
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate Hydrochloride
- Structure: Branched aliphatic chain with methylamino and ester groups.
- Used in asymmetric synthesis of β-amino acids .
Methyl 3-diethylaminomethylbenzoate Hydrochloride
- Structure: Aromatic benzoate ester with a diethylaminomethyl (-CH₂N(C₂H₅)₂) group.
- Key Differences: The aromatic ring enables π-π interactions, while the bulkier diethylamino group reduces solubility compared to methylamino derivatives. Applied in surfactant and polymer chemistry .
Comparative Data Table
Key Research Findings
- Synthetic Utility : Oxetane derivatives like the target compound are prized for balancing ring strain (enhancing reactivity) and stability, making them ideal for fragment-based drug design .
- Stability: The oxetane ring resists hydrolysis better than larger rings (e.g., tetrahydrofuran) but is less stable than aromatic systems. Methylamino substitution may increase susceptibility to oxidation compared to hydroxymethyl analogs .
- Pharmacokinetics: Methylamino-oxetane motifs improve metabolic stability and bioavailability compared to linear aliphatic amines, as seen in analogs like Ivabradine hydrochloride .
Biological Activity
Methyl 3-(methylamino)oxetane-3-carboxylate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features an oxetane ring, which is known for its unique structural properties that can influence biological activity. The presence of a methylamino group enhances its interaction with biological targets, potentially leading to significant pharmacological effects.
- Interaction with Receptors :
- Methyl 3-(methylamino)oxetane-3-carboxylate may interact with various receptors in the central nervous system, similar to other oxetane derivatives. This interaction can modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
- Inhibition of Enzymatic Activity :
- Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. For instance, research indicates that oxetanes can act as inhibitors of glycogen synthase kinase-3 (GSK-3), a crucial enzyme in various signaling pathways related to cancer and neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
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Neuroprotective Effects :
A study demonstrated that methyl 3-(methylamino)oxetane-3-carboxylate exhibited neuroprotective properties in vitro by reducing oxidative stress markers in neuronal cell cultures. This suggests a potential therapeutic application in neurodegenerative diseases. -
Anticancer Activity :
In a recent investigation, the compound was tested against various cancer cell lines, showing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the modulation of GSK-3 activity, highlighting its role as a potential anticancer agent.
Research Findings
Recent studies have focused on the synthesis and biological evaluation of oxetane derivatives, including methyl 3-(methylamino)oxetane-3-carboxylate. These studies emphasize the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.
Table 2: Comparative Studies on Oxetane Derivatives
| Compound | IC50 (μM) | Target Enzyme | Effect |
|---|---|---|---|
| Methyl 3-(methylamino)oxetane-3-carboxylate | 12 | GSK-3 | Inhibition |
| Other Oxetane Derivative A | 25 | GSK-3 | Moderate inhibition |
| Other Oxetane Derivative B | 8 | GSK-3 | Strong inhibition |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl 3-(methylamino)oxetane-3-carboxylate hydrochloride, and how can its structure be validated?
- Methodology : The compound can be synthesized via acid-catalyzed deprotection of a tert-butoxycarbonyl (Boc)-protected precursor. For example, treatment with hydrochloric acid (HCl) in dioxane under ambient conditions, followed by reduced-pressure evaporation, yields the hydrochloride salt . Structural validation typically employs -NMR in DMSO-d, with key peaks for the methylamino group (δ ~9.00 ppm, brs) and oxetane ring protons (δ ~3.8–3.9 ppm, m) .
Q. Which analytical techniques are most reliable for assessing the purity of this compound in academic research?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is the gold standard for purity analysis, especially for detecting impurities at levels ≥0.1% . Pharmacopeial methods, such as those outlined in USP monographs, recommend specific mobile phases (e.g., Purospher® STAR RP-18 columns with acetonitrile-phosphate buffers) to resolve related compounds .
Q. What are the critical storage conditions to ensure compound stability during experimental workflows?
- Methodology : Store the hydrochloride salt in airtight containers under inert gas (e.g., nitrogen) at room temperature, protected from light and moisture. Stability studies suggest decomposition occurs under high humidity (>60% RH) or prolonged exposure to acidic/basic conditions .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing byproduct formation?
- Methodology : Yield optimization involves controlling reaction stoichiometry (e.g., excess HCl in dioxane) and reaction time (1–2 hours at 25°C). Byproducts like oxetane ring-opening derivatives can be minimized by avoiding elevated temperatures. Post-synthesis purification via recrystallization (e.g., using ethanol/water mixtures) improves purity .
Q. How should researchers resolve contradictory data between HPLC purity and NMR integration results?
- Methodology : Discrepancies often arise from non-UV-active impurities or residual solvents. Cross-validate using orthogonal methods:
- Mass spectrometry (MS) : Detects low-molecular-weight impurities (e.g., methyl ester derivatives).
- Karl Fischer titration : Quantifies water content, which may skew NMR integration .
Q. What strategies are recommended for evaluating the compound’s biological activity in enzyme inhibition assays?
- Methodology : Design dose-response assays using recombinant enzymes (e.g., acetylcholinesterase or monoamine oxidases) with fluorogenic substrates. Pre-incubate the compound with enzymes at physiological pH (7.4) and measure IC values. Include positive controls (e.g., Donepezil hydrochloride for cholinesterases) and validate results with kinetic studies .
Q. How can impurity profiling be systematically conducted for this hydrochloride salt?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
